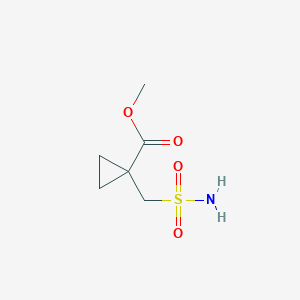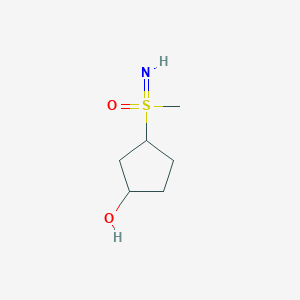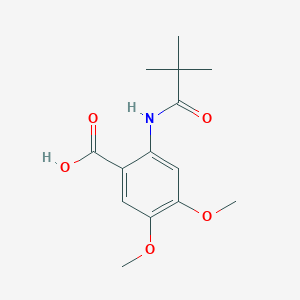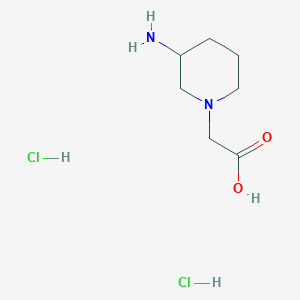![molecular formula C20H18N4O3S B2798875 4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-00-2](/img/structure/B2798875.png)
4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Evaluation of Antitumor Agents
Benzothiazole derivatives, including those structurally similar to 4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, have been synthesized and assessed for their antitumor properties. These compounds have shown selective cytotoxicity against tumorigenic cell lines and demonstrated promising in vivo inhibitory effects on tumor growth Yoshida et al., 2005.
Hydrogen Bonding in Structural Configuration
The compound's structural analogs exhibit distinct hydrogen-bonded configurations, contributing to their molecular stability. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex hydrogen-bonded sheets, while its isomeric variant, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, forms chains of edge-fused rings through a combination of N-H...O and C-H...O hydrogen bonds Portilla et al., 2007.
Crystal Structure and Molecular Interactions
The study of crystal structure and molecular interactions of related compounds provides insights into their potential applications. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a similar compound, shows a polarized molecular-electronic structure with molecules linked into chains of rings through hydrogen bonds, indicating its potential utility in materials science and pharmaceuticals Portilla et al., 2007.
Novel Synthesis Routes and Derivatives
Heterocyclic Synthesis and Derivatives Formation
Compounds structurally related to 4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide serve as intermediates in the synthesis of various heterocyclic derivatives. These pathways lead to the formation of diverse nitrogen and/or sulfur heterocyclic compounds, showcasing the versatility of the core structure in synthetic chemistry Elneairy, 2010.
Synthesis and Complexation of Thiadiazolobenzamide Derivatives
The synthesis of thiadiazolobenzamide and its subsequent complexation with Ni and Pd ions reveal the compound's potential in forming stable complexes with metal ions, hinting at its applications in material science and catalysis Adhami et al., 2012.
Antimicrobial and Antitumor Properties
Cytotoxic Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds bearing various substituents, similar to 4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, has been explored. These compounds exhibit promising cytotoxic activity against cancer cell lines, indicating their potential in developing new therapeutic agents Mansour et al., 2020.
Antimicrobial and Antioxidant Properties of Benzoxazinyl Pyrazolone Derivatives
Derivatives structurally related to the compound have been synthesized and shown to possess antimicrobial and antioxidant properties. This highlights the compound's potential in pharmaceutical applications and the development of new antimicrobial agents Sonia et al., 2013.
properties
IUPAC Name |
4-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-5-3-4-6-17(12)23-19(15-10-28-11-16(15)22-23)21-20(25)14-8-7-13(2)18(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLHONGXGWPSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2798808.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2798814.png)
